![molecular formula C22H32NO6P B2800645 N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 431056-55-2](/img/structure/B2800645.png)
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline, also known as TMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. TMPA is a derivative of aniline that has a phosphoryl group and three methoxy groups attached to a phenyl ring, which gives it unique properties and makes it an interesting subject for research.
Aplicaciones Científicas De Investigación
Microtubule-Binding Agents
Research on analogs of combretastatin A-4, which share structural similarities with the compound , has revealed potential applications as microtubule-binding agents. These compounds, including specific triazole analogs, have demonstrated cytotoxicity and tubulin inhibition capabilities, suggesting their utility in cancer research and potential therapeutic applications (Odlo et al., 2010).
Electronic and Optical Materials
The investigation into the effects of substituting oxygen for nitrogen in aniline oligomers has provided insights into the electronic and optical properties of these compounds. Such research contributes to the development of materials with specific electronic spectra and ionization energies, useful in electronics and materials science (Sein & Lashua, 2009).
Chemical Synthesis and Catalysis
Studies on the N-alkylation of aniline with methanol have optimized process parameters for producing N-methylaniline, an important intermediate in manufacturing dyes, drugs, and other chemicals. This research highlights the role of specific catalysts in improving the efficiency and selectivity of chemical syntheses (Nehate & Bokade, 2009).
Electroluminescence and Material Design
Research into luminescent materials, such as tetradentate bis-cyclometalated platinum complexes, reveals applications in electroluminescence and the design of organic light-emitting diodes (OLEDs). These studies contribute to the development of materials with specific luminescence properties for use in display technologies (Vezzu et al., 2010).
Novel Organic Syntheses
The creation of novel organic materials through reactions like the visible-light-induced, iridium-catalyzed reactions, showcases the synthesis of compounds with potential applications in medicinal chemistry and material science. Such research is pivotal in developing new reaction pathways and materials with specific functionalities (Lenhart & Bach, 2014).
Propiedades
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO6P/c1-15(2)28-30(24,29-16(3)4)22(23-18-11-9-8-10-12-18)17-13-19(25-5)21(27-7)20(14-17)26-6/h8-16,22-23H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQOZQQLRLNSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

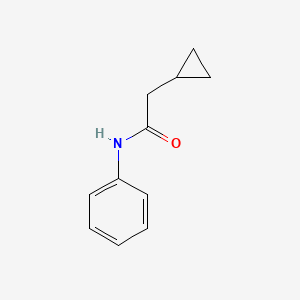
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)
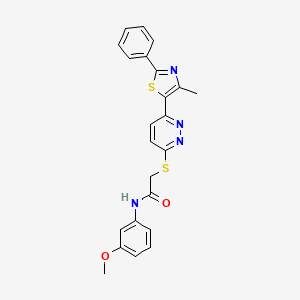
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
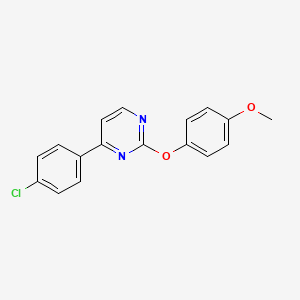
![3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2800573.png)
![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
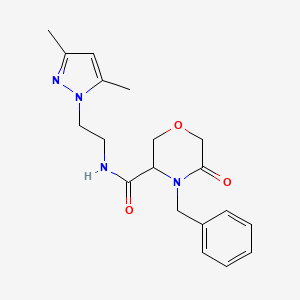
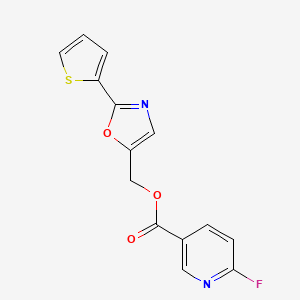
![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
